molecular formula C18H19N3O4S B062389 N-[2-(Dansylamino)ethyl]maleimide CAS No. 160291-45-2

N-[2-(Dansylamino)ethyl]maleimide

Cat. No.: B062389
CAS No.: 160291-45-2
M. Wt: 373.4 g/mol
InChI Key: GFVSIWWKMOVBJL-UHFFFAOYSA-N
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Description

N-[2-(Dansylamino)ethyl]maleimide is a fluorescent labeling reagent widely used in biochemical and molecular biology research. It is known for its ability to form stable covalent bonds with thiol groups in proteins and peptides, making it a valuable tool for studying protein structure and function. The compound has the empirical formula C18H19N3O4S and a molecular weight of 373.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dansylamino)ethyl]maleimide typically involves the reaction of dansyl chloride with ethylenediamine to form N-(2-aminoethyl)dansylamide. This intermediate is then reacted with maleic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dansylamino)ethyl]maleimide primarily undergoes nucleophilic addition reactions due to the presence of the maleimide group. It reacts with thiols to form stable thioether bonds, a reaction that is virtually irreversible and occurs efficiently at neutral to slightly basic pH .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and thiol-containing compounds is a stable thioether linkage, which is useful for labeling and detecting proteins and peptides .

Mechanism of Action

N-[2-(Dansylamino)ethyl]maleimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. The maleimide group acts as a Michael acceptor, reacting with nucleophilic thiol groups to form a stable thioether bond. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .

Biological Activity

N-[2-(Dansylamino)ethyl]maleimide (DM) is a fluorescent probe widely utilized in biochemical research due to its ability to selectively label thiol groups in proteins and peptides. This article provides a comprehensive overview of its biological activity, applications, mechanisms of action, and relevant research findings.

Covalent Bond Formation
this compound primarily exerts its effects through the formation of covalent bonds with thiol groups in proteins. This maleimide-thiol reaction is crucial for labeling specific proteins, allowing for the study of their structure and function.

Fluorescent Labeling
The dansyl group attached to the maleimide core enables fluorescence, making it a valuable tool for visualizing proteins in various assays. The compound is particularly effective in fluorescence microscopy and spectroscopy studies, where it can help track protein interactions and conformational changes .

Applications in Research

This compound has several significant applications in scientific research:

  • Protein Labeling : Used extensively to label proteins, peptides, and other biomolecules for fluorescence-based studies.
  • Structural Studies : Facilitates investigations into protein folding and conformational dynamics by labeling specific thiol residues.
  • Biological Assays : Employed in assays to detect and quantify thiol-containing biomolecules.
  • Medical Research : Aids in understanding disease mechanisms and developing diagnostic tools through biomolecule tracking.

Case Study: Inhibition of Metallo-β-lactamases

A notable study utilized this compound to investigate its interaction with metallo-β-lactamases (MBLs), specifically NDM-1. The study demonstrated that DM could effectively label NDM-1 in a time-dependent manner when treated with Aspergillomarasmine A (AMA), a known inhibitor of MBLs. This labeling was contingent upon the presence of zinc ions, which protect the enzyme from modification by DM. The results indicated that DM could serve as a useful probe for studying enzyme activity and inhibition mechanisms .

Fluorescence Labeling Efficiency

In another experiment, researchers assessed the efficiency of DM in labeling a synthetic peptide. The study reported near-complete labeling efficiency, indicating that DM effectively interacts with exposed thiols on unfolded peptides. This characteristic makes it an ideal candidate for studying protein dynamics under various conditions .

Data Table: Summary of Key Research Findings

StudyTargetMethodKey Findings
NDM-1Fluorescent labelingDM labels NDM-1; protection by Zn ions observed
Synthetic peptideTime-resolved FRETNear-complete labeling efficiency; effective for protein dynamics
Various proteinsFluorescence microscopyWidely applicable for tracking protein interactions

Safety and Handling

While this compound is valuable for research, it is classified as Acute Tox. 4 Oral according to GHS07 hazard classification. It is recommended to use personal protective equipment such as gloves and eye protection when handling this compound due to its potential toxicity.

Properties

IUPAC Name

5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSIWWKMOVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439098
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160291-45-2
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Dansylamino)ethyl]maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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